molecular formula C11H12N2O4 B5043444 Ethyl [(4-carbamoylphenyl)carbamoyl]formate

Ethyl [(4-carbamoylphenyl)carbamoyl]formate

Cat. No.: B5043444
M. Wt: 236.22 g/mol
InChI Key: PJOLAOATCGOKOZ-UHFFFAOYSA-N
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Description

Ethyl [(4-carbamoylphenyl)carbamoyl]formate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This compound is characterized by the presence of an ethyl ester group, a carbamoyl group, and a phenyl ring substituted with a carbamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(4-carbamoylphenyl)carbamoyl]formate can be achieved through several methods. One common approach involves the reaction of ethyl formate with 4-aminobenzamide in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product in good yield .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and high efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl [(4-carbamoylphenyl)carbamoyl]formate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxamates, amines, and various substituted carbamates .

Scientific Research Applications

Ethyl [(4-carbamoylphenyl)carbamoyl]formate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of ethyl [(4-carbamoylphenyl)carbamoyl]formate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(4-carbamoylphenyl)carbamoyl]formate
  • Ethyl [(4-methylcarbamoylphenyl)carbamoyl]formate
  • Ethyl [(4-carbamoylphenyl)carbamoyl]acetate

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring and the presence of both ethyl ester and carbamoyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

IUPAC Name

ethyl 2-(4-carbamoylanilino)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-2-17-11(16)10(15)13-8-5-3-7(4-6-8)9(12)14/h3-6H,2H2,1H3,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOLAOATCGOKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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